molecular formula C8H14ClF2NO2 B6221002 {9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol hydrochloride CAS No. 2758000-71-2

{9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol hydrochloride

Cat. No.: B6221002
CAS No.: 2758000-71-2
M. Wt: 229.7
InChI Key:
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Description

{9,9-difluoro-3-oxa-7-azabicyclo[331]nonan-1-yl}methanol hydrochloride is a synthetic compound with a unique bicyclic structure It is characterized by the presence of fluorine atoms, an oxygen atom, and a nitrogen atom within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: The initial step involves the construction of the bicyclic core through a series of cyclization reactions. This may involve the use of reagents such as dihalogenated compounds and amines under controlled conditions.

    Introduction of fluorine atoms: The fluorine atoms are introduced through fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Hydroxylation and hydrochloride formation: The hydroxyl group is introduced through oxidation reactions, followed by the formation of the hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

{9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms and the bicyclic structure may influence its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    {9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane}: Lacks the hydroxyl group, which may affect its reactivity and applications.

    {3-oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol: Lacks the fluorine atoms, which may influence its chemical properties and biological activity.

Uniqueness

The presence of both fluorine atoms and a hydroxyl group in {9,9-difluoro-3-oxa-7-azabicyclo[331]nonan-1-yl}methanol hydrochloride makes it unique compared to similar compounds

Properties

CAS No.

2758000-71-2

Molecular Formula

C8H14ClF2NO2

Molecular Weight

229.7

Purity

95

Origin of Product

United States

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